molecular formula C15H11NO2S B13684145 Methyl 2-(1-Naphthyl)thiazole-4-carboxylate

Methyl 2-(1-Naphthyl)thiazole-4-carboxylate

Cat. No.: B13684145
M. Wt: 269.3 g/mol
InChI Key: IDHNJWDAFZGPBL-UHFFFAOYSA-N
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Description

Methyl 2-(1-Naphthyl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring fused with a naphthalene moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(1-Naphthyl)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 1-naphthaldehyde under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-Naphthyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(1-Naphthyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1-Naphthyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Methyl 2-(1-Naphthyl)thiazole-4-carboxylate can be compared with other thiazole derivatives:

These compounds share the thiazole ring but differ in their additional functional groups and overall structure, leading to unique biological activities and applications.

Properties

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

methyl 2-naphthalen-1-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H11NO2S/c1-18-15(17)13-9-19-14(16-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3

InChI Key

IDHNJWDAFZGPBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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